Product packaging for 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one(Cat. No.:CAS No. 1590409-73-6)

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Cat. No.: B2969821
CAS No.: 1590409-73-6
M. Wt: 226.033
InChI Key: PTTYPPCRDHQSKT-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Advanced Organic Synthesis

Fused nitrogen heterocycles are organic compounds that feature at least one nitrogen atom within a ring structure fused to another ring. These molecular architectures are fundamental pillars in organic synthesis, primarily due to their widespread presence in natural products, pharmaceuticals, and functional materials. numberanalytics.comopenmedicinalchemistryjournal.com Their significance stems from their versatile reactivity and diverse biological activities. numberanalytics.com Many nitrogen heterocycles serve as essential building blocks or intermediates for more complex molecules. numberanalytics.com In medicinal chemistry, these scaffolds are of particular interest because they can mimic endogenous metabolites and form the core of numerous therapeutic agents. openmedicinalchemistryjournal.com The adaptability of these structures allows for the creation of a vast array of derivatives with distinct properties, making them invaluable in the development of novel drugs and agrochemicals. numberanalytics.comeurekaselect.comresearcher.life Furthermore, their unique electronic properties are harnessed in materials science for creating conducting polymers and dyes. numberanalytics.comopenmedicinalchemistryjournal.com

Overview of Pyridopyrazinone Architectures and their Academic Research Trajectory

Pyridopyrazinones are a specific class of fused nitrogen heterocycles containing both a pyridine (B92270) and a pyrazine (B50134) ring, with a ketone group on the pyrazine portion. This structural motif has garnered considerable attention in academic and industrial research. The pyrazine ring itself is a component in some anticancer drugs, and when fused with a pyridone, it creates a scaffold with diverse therapeutic potential. bohrium.com Research has demonstrated that derivatives of pyridopyrazinone can be synthesized through various methods, including multi-step reactions like Sonagashira coupling followed by cyclization and Aldol condensation. bohrium.com These synthetic routes allow for the introduction of various functional groups, leading to libraries of compounds that can be screened for biological activity. bohrium.com Studies have shown that certain chalcone-linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives exhibit promising anticancer activity against a range of human cancer cell lines. bohrium.comresearchgate.net

Specific Research Focus on 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one: Rationale and Scientific Importance

The specific compound, this compound, has emerged as a particularly important intermediate in synthetic organic chemistry. The rationale for this focus lies in the strategic placement of the bromine atom on the pyridone ring. Halogens, such as bromine, are excellent "handles" for further molecular elaboration through a variety of cross-coupling reactions. This allows chemists to readily introduce new carbon-carbon and carbon-heteroatom bonds, thereby creating a diverse library of derivative compounds from a single precursor.

The scientific importance of this compound is its role as a versatile building block for synthesizing more complex molecules with potential therapeutic applications. The ability to functionalize the 8-position of the pyridopyrazinone core is crucial for structure-activity relationship (SAR) studies in drug discovery. By systematically modifying this position, researchers can fine-tune the biological and pharmacological properties of the parent scaffold to optimize its efficacy and selectivity for a specific biological target.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄BrN₃O
Purity 97%
Physical Form Solid
SMILES Code O=C1NC=C(Br)C2=NC=CN=C21

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3O B2969821 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one CAS No. 1590409-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6H-pyrido[3,4-b]pyrazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-3-11-7(12)6-5(4)9-1-2-10-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTYPPCRDHQSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Bromopyrido 3,4 B Pyrazin 5 6h One

Strategic Precursor Synthesis and Building Block Approaches for Pyrido[3,4-b]pyrazine (B183377) Core Formation

The formation of the bicyclic pyrido[3,4-b]pyrazine system is fundamentally reliant on the careful selection and synthesis of appropriate precursors that enable the construction of the fused pyridine (B92270) and pyrazine (B50134) rings.

Condensation Reactions for Pyridopyrazine Ring Construction

A primary and widely employed method for constructing the pyrido[3,4-b]pyrazine core is the condensation reaction between a diaminopyridine and a 1,2-dicarbonyl compound. mdpi.com For the synthesis of the pyrido[3,4-b]pyrazine skeleton, 3,4-diaminopyridine (B372788) is a critical starting material. google.comchemicalbook.com This precursor can be synthesized through various routes, including the hydrogenation of 3-nitro-4-aminopyridine. chemicalbook.com

The core reaction involves the cyclocondensation of 3,4-diaminopyridine with a suitable 1,2-dicarbonyl compound, such as glyoxylic acid or its derivatives. This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazine ring fused to the pyridine ring. The choice of the dicarbonyl component is crucial as it determines the substitution pattern on the pyrazine ring of the resulting scaffold. For the synthesis of pyrido[3,4-b]pyrazin-5(6H)-one, a glyoxylic acid derivative is typically employed, leading to the desired keto functionality at the 5-position.

Starting Material 1Starting Material 2ProductReaction Type
3,4-DiaminopyridineGlyoxylic AcidPyrido[3,4-b]pyrazin-5(6H)-oneCyclocondensation
2-Chloro-3,4-diaminopyridine1,2-Dicarbonyl compounds5-Chloropyrido[3,4-b]pyrazinesCondensation

Introduction of Functional Groups onto the Pyrido[3,4-b]pyrazine Scaffold

The introduction of functional groups onto the pre-formed pyrido[3,4-b]pyrazine scaffold is a key strategy for the synthesis of derivatives with diverse properties. Halogenation, particularly bromination, is a common method for introducing a handle for further chemical modifications, such as cross-coupling reactions. The position of functionalization is dictated by the electronic properties of the heterocyclic system and the reaction conditions employed.

Direct Bromination Strategies for the Formation of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Direct bromination of the pyrido[3,4-b]pyrazin-5(6H)-one core presents a more direct route to the target compound. However, achieving high regioselectivity is a significant challenge due to the presence of multiple reactive sites on the heterocyclic ring system.

Regioselective Halogenation Techniques for Pyridopyrazinones (e.g., bromination with bromine)

The regioselectivity of electrophilic aromatic substitution reactions, such as bromination, on the pyrido[3,4-b]pyrazin-5(6H)-one ring system is influenced by the directing effects of the fused pyridine ring and the pyrazinone ring, as well as any existing substituents. The pyridine nitrogen atom deactivates the pyridine ring towards electrophilic attack, while the pyrazinone ring's electron-withdrawing nature further influences the reactivity.

A study involving the halogenation of 2,3-diphenyl-8-bromopyrido[3,4-b]pyrazine utilized a deprotometalation-trapping reaction. mdpi.com This suggests that for the parent pyrido[3,4-b]pyrazin-5(6H)-one, direct bromination with elemental bromine might lead to a mixture of products. Therefore, more sophisticated methods are often required to achieve the desired 8-bromo isomer with high selectivity.

Optimization of Reaction Conditions for Bromination Yield and Selectivity

To achieve high yield and regioselectivity in the bromination of pyrido[3,4-b]pyrazin-5(6H)-one, careful optimization of reaction conditions is paramount. This includes the choice of brominating agent, solvent, temperature, and catalyst.

ParameterOptionsEffect on Reaction
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br2)Can influence regioselectivity and reactivity.
Solvent Acetic acid, Dichloromethane, Carbon tetrachlorideAffects solubility and can participate in the reaction.
Temperature Room temperature, Elevated temperaturesCan control the rate of reaction and influence side product formation.
Catalyst Lewis acids (e.g., FeBr3), Radical initiatorsCan enhance the rate and regioselectivity of the reaction.

Advanced Synthetic Routes to this compound and Related Derivatives

Advanced synthetic strategies often involve the construction of a pre-functionalized precursor that already contains the bromine atom at the desired position. For instance, starting with a brominated diaminopyridine derivative would ensure the bromine atom is located at the 8-position in the final product after cyclocondensation.

A notable synthetic approach involves the halogenation of 2,3-diphenyl-8-bromopyrido[3,4-b]pyrazine through a deprotometalation-trapping reaction using a mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combination in tetrahydrofuran. mdpi.com This method allows for the introduction of an additional halogen at the 7-position. While this example deals with a derivative, the underlying principle of using a pre-brominated starting material is a key strategy for the unambiguous synthesis of this compound.

Subsequent palladium-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, on the 8-bromo derivative can then be employed to introduce a wide range of substituents, leading to the generation of a library of novel compounds for further investigation. mdpi.com

Directed Ortho-Metalation (DoM) and Deprotometalation-Trapping Reactions for Site-Specific Functionalization

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a wide variety of substituents. wikipedia.org The DMG, which contains a heteroatom, coordinates to the lithium cation, facilitating the deprotonation process. wikipedia.org

In the context of pyridinoid systems, DoM can be challenging due to the inherent reactivity of the pyridine ring towards nucleophilic addition. harvard.edu However, with carefully chosen directing groups and reaction conditions, site-specific metalation can be achieved. harvard.edu The use of sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven effective for the functionalization of various N-heterocycles. researchgate.net

Bimetallic bases, particularly lithium-zinc combinations like TMPZnX·LiX, have emerged as valuable reagents for the regioselective zincation of challenging heterocyclic substrates. researchgate.net These reactions can proceed under mild conditions to furnish organozinc intermediates that can be subsequently functionalized. researchgate.net This approach offers an alternative to traditional lithium-based DoM and can provide complementary reactivity and selectivity.

Deprotometalation-trapping reactions represent a related and effective method for the functionalization of heterocycles like pyrazine. researchgate.net This strategy involves the direct deprotonation of the heterocyclic ring with a strong base, followed by quenching the resulting anion with an electrophile. For instance, the use of lithium tris(2,2,6,6-tetramethylpiperidino)cadmate has been shown to regioselectively metalate pyrazine, which can then be trapped with iodine to yield iodinated pyrazines. researchgate.net Such approaches could be adapted for the synthesis of halogenated pyridopyrazinone precursors.

Table 1: Reagents for Directed Ortho-Metalation and Deprotometalation
Reagent TypeSpecific Example(s)Application
Organolithium Basen-Butyllithium (n-BuLi), sec-Butyllithium (sec-BuLi)Deprotonation of aromatic and heteroaromatic rings. wikipedia.org
Hindered Lithium Amide BaseLithium diisopropylamide (LDA), Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)Regioselective metalation of sensitive substrates. researchgate.net
Bimetallic BaseTMPZnX·LiXRegioselective zincation of N-heterocycles. researchgate.net
Organocadmate BaseLithium tris(2,2,6,6-tetra-methylpiperidino)cadmateDeprotonative metalation of pyrazine. researchgate.net

One-Pot Annulation Reactions for Polyfunctional Pyrido[3,4-b]pyrazine Scaffolds

One-pot annulation reactions provide an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from readily available starting materials. This strategy is particularly valuable for constructing polyfunctionalized ring systems that can serve as versatile intermediates for further chemical modification.

A notable example is the synthesis of polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds through a one-pot annulation reaction of pentafluoropyridine (B1199360) with appropriate diamines. nih.govworktribe.comfigshare.com The resulting trifluorinated pyridopyrazine products are amenable to sequential nucleophilic substitution reactions, allowing for the introduction of various substituents. nih.govworktribe.comfigshare.com This methodology demonstrates the potential of highly fluorinated pyridine systems as building blocks for creating diverse libraries of pyridopyrazine derivatives. nih.govworktribe.comfigshare.com

The development of one-pot multicomponent reactions is a significant advancement in synthetic chemistry, offering streamlined access to complex molecules. beilstein-journals.orgnih.gov These reactions combine three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. semanticscholar.org Such strategies are highly desirable for their efficiency and reduction of waste from intermediate purification steps. The synthesis of pyrazolo[3,4-b]pyridin-6-ones has been achieved through a one-pot process involving the reaction of 5-aminopyrazoles with azlactones. beilstein-journals.orgnih.gov

Table 2: Examples of One-Pot Annulation Reactions
Starting MaterialsProduct ScaffoldKey Features
Pentafluoropyridine, DiaminesTetrahydropyrido[3,4-b]pyrazineAccess to polyfunctionalized systems. nih.govworktribe.comfigshare.com
5-Aminopyrazoles, AzlactonesPyrazolo[3,4-b]pyridin-6-oneEfficient construction of fused heterocyclic systems. beilstein-journals.orgnih.gov

Microwave-Assisted Synthesis in Expedited Pyrido[3,4-b]pyrazin-5(6H)-one Preparation

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netnih.govmdpi.com The use of microwave irradiation can enhance reaction rates by efficiently and uniformly heating the reaction mixture. researchgate.net

This technology has been successfully applied to a variety of multicomponent reactions for the synthesis of heterocyclic compounds. nih.govrsc.org For instance, the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines has been effectively carried out under controlled microwave irradiation. rsc.org This approach offers advantages such as short reaction times and often allows for chromatography-free product isolation. rsc.org

Microwave-assisted one-pot, three-component reactions have also been utilized for the synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones. researchgate.net This method provides a simple and environmentally benign route to these complex structures under mild reaction conditions. researchgate.net The application of microwave technology to the synthesis of this compound and its analogs holds the potential to streamline their preparation, making these compounds more accessible for further investigation. The synthesis of pyrrolo[3,4-b]pyridin-5-ones has also been achieved using microwave heating in a one-pot process. mdpi.com

Table 3: Advantages of Microwave-Assisted Synthesis
AdvantageDescription
Reduced Reaction TimesRapid and efficient heating often leads to faster reactions. researchgate.netrsc.org
Increased YieldsImproved reaction conditions can lead to higher product yields. researchgate.net
Enhanced PurityMinimized side reactions can result in cleaner product formation.
Energy EfficiencyDirect heating of the reaction mixture can be more energy-efficient than conventional methods.

Considerations for Methodological Advancements and Scalability in Pyrido[3,4-b]pyrazin-5(6H)-one Synthesis

While various methods have been developed for the synthesis of the pyrido[3,4-b]pyrazine core and related heterocyclic systems, the scalability of these processes is a critical consideration for practical applications. Methodological advancements should focus on improving the efficiency, cost-effectiveness, and environmental footprint of the synthetic routes.

For industrial-scale production, batch processes are common, but continuous flow chemistry is gaining traction as a more efficient and safer alternative. Flow chemistry offers advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely. The integration of microwave heating with flow chemistry systems could further expedite reactions and improve scalability.

The choice of starting materials and reagents is also paramount for scalability. Readily available and inexpensive starting materials are preferred. Furthermore, the development of catalytic methods that minimize the use of stoichiometric reagents is a key goal in green chemistry. For instance, replacing strong organolithium bases in DoM with more manageable and selective catalytic systems would be a significant advancement.

The purification of the final product is another important aspect of scalability. Methods that yield crude products of high purity can significantly reduce the costs and environmental impact associated with large-scale chromatography. Crystallization is often the preferred method for purification on a large scale. Therefore, synthetic routes that produce crystalline products are highly desirable.

Future research in this area should aim to develop robust and scalable synthetic protocols for this compound. This will involve the optimization of existing methods and the exploration of new synthetic strategies that are amenable to large-scale production.

Chemical Reactivity and Transformation Pathways of 8 Bromopyrido 3,4 B Pyrazin 5 6h One

Reactivity of the Bromo Substituent in 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

The bromine atom at the C8 position is the primary site of reactivity, serving as a versatile handle for introducing new functional groups and building molecular complexity. Its reactivity is influenced by the electronic nature of the fused pyrido[3,4-b]pyrazin-5(6H)-one ring system.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound, although specific examples in the literature for this exact substrate are not extensively documented. The reaction mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the bromide leaving group. fishersci.semasterorganicchemistry.com

The pyrido[3,4-b]pyrazin-5(6H)-one core is inherently electron-deficient due to the presence of three nitrogen atoms, which activate the ring towards nucleophilic attack. This activation is particularly pronounced at positions ortho and para to the nitrogen atoms of the pyridine (B92270) ring. youtube.com Consequently, the C8 position is activated for SNAr reactions. Common nucleophiles such as amines, alkoxides, and thiolates can displace the bromo substituent, typically under basic conditions and sometimes with heating. fishersci.se For instance, reactions with primary or secondary amines would lead to the corresponding 8-amino derivatives, a transformation crucial for building libraries of potential bioactive compounds.

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. nih.govrsc.org For this compound, this transformation would typically involve treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures to prevent side reactions. harvard.edu This exchange would generate a highly reactive 8-lithiopyrido[3,4-b]pyrazin-5(6H)-one intermediate.

This lithiated species can subsequently be quenched with a wide range of electrophiles. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Quenching with carbon dioxide followed by an acidic workup would produce the corresponding carboxylic acid, while reaction with reagents like dimethylformamide (DMF) would introduce a formyl group. rsc.org A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can also be employed, which may offer better functional group tolerance and proceed under less stringent cryogenic conditions. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions represent the most versatile and widely used methods for the functionalization of aryl halides, including this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysts are extensively used to couple aryl bromides with a vast array of partners. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstone transformations in this context.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo substrate with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.comresearchgate.netmdpi.com This method is highly effective for forming C-C bonds and introducing aryl or heteroaryl substituents at the C8 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For analogous brominated pyrazolopyrimidinones, catalysts like XPhosPdG2 with XPhos as a ligand have been shown to be effective, preventing side reactions like debromination. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling on Analogous Bromo-N-Heterocycles This table presents data from reactions on similar heterocyclic scaffolds to illustrate typical conditions and outcomes.

Entry Arylboronic Acid Catalyst/Ligand Base Solvent Yield (%) Ref
1 p-Methoxyphenylboronic acid XPhosPdG2/XPhos K₂CO₃ Ethanol/Water 89 nih.gov
2 Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 74 nih.gov
3 2-Naphthylboronic acid XPhosPdG2/XPhos K₂CO₃ Ethanol/Water 85 nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines. nih.govresearchgate.netnih.gov This is a key method for synthesizing 8-amino-substituted pyrido[3,4-b]pyrazin-5(6H)-ones. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BrettPhos) and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). researchgate.netresearchgate.net Subsequent intramolecular cyclization reactions can be performed if the coupled amine contains an appropriate functional group, leading to more complex fused heterocyclic systems.

Table 2: Examples of Palladium-Catalyzed Buchwald-Hartwig Amination on Analogous Bromo-N-Heterocycles This table presents data from reactions on similar heterocyclic scaffolds to illustrate typical conditions and outcomes.

Entry Amine Catalyst/Ligand Base Solvent Yield (%) Ref
1 Aniline Pd(OAc)₂/XPhos Cs₂CO₃ Toluene 97 nih.gov
2 Morpholine Pd₂ (dba)₃/BINAP NaOtBu Toluene 85 nih.gov
3 Piperidine Pd(OAc)₂/RuPhos K₂CO₃ Dioxane 92 researchgate.net

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-catalyzed methods, particularly for forming C-N, C-O, and C-S bonds. These reactions are especially effective for coupling aryl halides with N-heterocycles like imidazoles, pyrazoles, and triazoles.

For a related substrate, 8-iodopyrido[2,3-b]pyrazine, copper(I) iodide (CuI) has been successfully used to catalyze the N-arylation with various azoles in the presence of a base like potassium carbonate (K₂CO₃) and a ligand such as 1,10-phenanthroline. It is highly probable that this compound would undergo similar transformations, although potentially requiring more forcing conditions compared to an analogous iodo-substituted compound. This method allows for the direct installation of important heterocyclic moieties onto the core structure.

Regiochemical control is a critical aspect when a substrate possesses multiple potential reaction sites. In the case of this compound, the primary site for cross-coupling is the C8-Br bond. However, further functionalization can introduce additional halogens, creating a need for selective reactions. For instance, deprotometalation-trapping sequences on the related 8-bromopyrido[3,4-b]pyrazine (B1341625) scaffold have shown that it is possible to introduce an iodine atom at the C7 position, yielding an 8-bromo-7-iodo derivative.

In such dihalogenated systems, regioselectivity in subsequent cross-coupling reactions is governed by the relative reactivity of the C-X bonds. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions, allowing for selective coupling at the C7 position while leaving the C8-bromo group intact for a subsequent, different coupling reaction. nih.gov This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted derivatives. The choice of catalyst and ligand can also influence regioselectivity, sometimes reversing the expected outcome. nih.gov Stereochemical control is generally not a factor in these cross-coupling reactions unless chiral starting materials or catalysts are employed.

Functional Group Interconversions on the Pyrido[3,4-b]pyrazin-5(6H)-one Core

The halogen atom on the this compound scaffold serves as a versatile handle for a variety of functional group interconversions. These transformations are crucial for synthesizing a diverse library of derivatives, enabling the exploration of their chemical and biological properties. Key reactions include nucleophilic aromatic substitution to introduce a range of substituents and subsequent cyclization reactions to build complex, fused polycyclic systems.

Introduction of Amines, Hydrazines, and Aryloxy Groups via Substitution

The bromine atom at the C-8 position of the pyrido[3,4-b]pyrazine (B183377) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the direct introduction of various nitrogen and oxygen-based nucleophiles, significantly diversifying the core structure. While direct examples for this compound are part of broader synthetic schemes, the reactivity is well-established for analogous 8-halogenated pyridopyrazine systems.

Research on the related 8-iodopyrido[2,3-b]pyrazine has demonstrated that direct substitution can efficiently introduce alkylamino, benzylamino, hydrazine, and aryloxy groups at the 8-position. nih.gov This type of reaction typically proceeds by treating the halogenated substrate with an excess of the corresponding amine, hydrazine, or phenoxide nucleophile, often at elevated temperatures. The electron-deficient nature of the pyridopyrazine ring system facilitates the nucleophilic attack, leading to the displacement of the bromide ion.

The general scheme for these substitution reactions can be summarized as follows:

Table 1: Nucleophilic Aromatic Substitution Reactions at the C-8 Position

Nucleophile Reagent Example Product Functional Group
Primary/Secondary Amine R¹R²NH 8-(Dialkyl/Alkyl/Aryl)amino-
Hydrazine H₂NNH₂ 8-Hydrazino-
Aryloxide ArO⁻ 8-Aryloxy-

These substitution reactions are fundamental in medicinal chemistry for building structure-activity relationships (SAR). For instance, introducing various substituted anilines can lead to the identification of pharmacophoric groups crucial for biological activity, such as protein kinase inhibition. rsc.org The resulting 8-hydrazino derivatives are also valuable intermediates, as they can be further converted into aryl hydrazones. nih.gov

Cyclization Reactions Leading to Fused Polycyclic Systems (e.g., pyrazino-fused carbazoles and carbolines)

The functionalized derivatives of this compound, particularly those obtained from substitution reactions, are key precursors for constructing elaborate fused polycyclic systems. Palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization are powerful methods for creating novel heterocyclic scaffolds such as pyrazino-fused carbazoles and carbolines. nih.gov

A common strategy involves a two-step sequence:

Palladium-Catalyzed Cross-Coupling: The 8-bromo group undergoes coupling reactions, such as the Buchwald-Hartwig amination, with suitable partners like anilines. For example, coupling 8-bromo-7-iodopyrido[3,4-b]pyrazine with anilines introduces an N-aryl group at the 8-position. nih.gov

Intramolecular Cyclization: The resulting N-arylated intermediate is then subjected to conditions that promote intramolecular C-C or C-H bond activation and cyclization, leading to the formation of the fused ring system. nih.gov

This methodology has been successfully applied to synthesize pyrazino[2′,3′:4,5]pyrido[2,3-d]indole, a pyrazino-fused carboline, from a halogenated 8-aminopyrido[3,4-b]pyrazine precursor. nih.gov The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations. Microwave irradiation has also been employed to facilitate these cyclizations, often reducing reaction times and improving yields. nih.gov

Table 2: Examples of Fused Polycyclic Systems from Pyrido[3,4-b]pyrazine Precursors

Starting Material Fragment Coupling Partner Cyclization Method Fused System Formed
8-Halogenated Pyrido[3,4-b]pyrazine Anilines Pd-catalyzed intramolecular C-C bond formation Pyrazino-fused Carbolines
8-Halogenated Pyrido[3,4-b]pyrazine Arylboronic acids (followed by further steps) Multi-step synthesis involving C-C bond formation and cyclization Pyrazino-fused Carbazoles

These cyclization strategies provide access to structurally complex and rigid molecules with potential applications in materials science and medicinal chemistry, owing to their extended π-systems and defined three-dimensional shapes. nih.gov

Electrochemical Reactivity and Reduction Mechanisms of Pyrido[3,4-b]pyrazines

The electrochemical behavior of pyrido[3,4-b]pyrazines is characterized by the redox activity of the pyrazine (B50134) ring, which is susceptible to reduction. The electrochemical reduction of related N-heterocyclic systems like pyrazine and quinoxaline (B1680401) typically involves the transfer of two electrons, coupled with protonation, to yield the corresponding dihydro derivatives. mdpi.com Studies on pyrido[3,4-b]quinoxalines, which share the pyridopyrazine core, show that electrochemical reduction in a hydro-organic medium results in the formation of the 5,10-dihydro compounds. researchgate.net This process often occurs as a single two-electron wave in polarography, unlike phenazine (B1670421) which displays two separate one-electron waves. researchgate.net The presence of the bromine substituent at the 8-position introduces an additional electrochemically active site, allowing for reductive dehalogenation.

Formation and Isomerization of Dihydro and Tetrahydro Derivatives

Electrochemical reduction of the pyrido[3,4-b]pyrazine core leads to the formation of partially saturated derivatives. The primary products are typically dihydro compounds, resulting from the addition of two electrons and two protons to the pyrazine moiety. mdpi.comresearchgate.net The exact structure of the isomer formed can depend on factors such as the pH of the medium and the substitution pattern on the ring. mdpi.com

Further reduction can lead to the formation of tetrahydro derivatives. For example, while catalytic hydrogenation of pyrido[3,4-b]quinoxalines yields dihydro compounds, chemical reduction of pyridopyrazines with reagents like NaBH₄ can produce 1,2-dihydro, 5,6-dihydro, or 1,2,3,4-tetrahydro derivatives depending on the substituents. researchgate.net The biological activity of these compounds can be highly sensitive to their oxidation state; for instance, the antitumor activity of certain 1,2-dihydropyrido[3,4-b]pyrazines is lost upon either oxidation to the fully aromatic form or reduction to the 5,6,7,8-tetrahydro state. nih.gov This underscores the importance of controlling the degree of reduction to achieve desired properties.

Isomerization of the reduced products can also occur, sometimes through ring-opening and closing mechanisms, although this is more commonly observed under chemical rather than electrochemical conditions. nih.gov

Electrochemically Induced Carbon-Halogen Bond Cleavage

The carbon-bromine bond at the C-8 position of this compound is a key site for electrochemical reactivity. Electrochemical reduction is a well-established method for cleaving carbon-halogen bonds, offering an environmentally friendly alternative to chemical reagents. nih.gov The process, known as hydrodehalogenation, involves the reductive cleavage of the C-Br bond and its replacement with a carbon-hydrogen bond.

The mechanism can proceed through two main pathways:

Direct Electron Transfer: An electron is transferred directly from the cathode to the C-Br bond's antibonding orbital, leading to its cleavage and the formation of an aryl radical and a bromide ion. The aryl radical then abstracts a hydrogen atom from the solvent or electrolyte to yield the final debrominated product.

Mediated Reduction: The reduction is mediated by species generated at the electrode. A prominent example is the use of palladium cathodes, which are exceptional at generating adsorbed atomic hydrogen (H). nih.gov This highly reactive H then attacks the C-Br bond, leading to its cleavage in an indirect reduction process. nih.gov

Spectroscopic and Structural Elucidation Studies of 8 Bromopyrido 3,4 B Pyrazin 5 6h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H-NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one, one would expect to see signals corresponding to the aromatic protons on the pyridine (B92270) and pyrazine (B50134) rings, as well as a signal for the N-H proton of the lactam.

Chemical Shift (δ): The position of a signal indicates the electronic environment. Aromatic protons typically resonate in the δ 7.0-9.0 ppm region. The exact shifts for the protons on the pyridopyrazinone core would be influenced by the electron-withdrawing effects of the nitrogen atoms, the carbonyl group, and the bromine atom. The amide proton (N-H) is expected to appear as a broader signal, often at a higher chemical shift (>10 ppm).

Integration: The area under each signal is proportional to the number of protons it represents. This would confirm the presence of the single protons at each position on the heterocyclic core.

Spin-Spin Coupling (J): Coupling between adjacent protons results in the splitting of signals. The magnitude of the coupling constant (J) provides information about the connectivity and dihedral angles between protons, helping to assign signals to specific positions in the ring system.

Table 1: Expected ¹H-NMR Data for this compound (Note: This table is illustrative, based on general principles for similar heterocyclic systems, as specific experimental data is not publicly available.)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-28.0 - 8.5Doublet~5-6
H-37.5 - 8.0Doublet~5-6
H-77.8 - 8.2SingletN/A
N-H (6)10.0 - 12.0Broad SingletN/A

¹³C-NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts offer insight into the functional groups and hybridization of the carbon atoms.

For this compound, distinct signals would be expected for each of the seven carbon atoms in the fused ring system.

Carbonyl Carbon (C-5): This carbon would appear significantly downfield, typically in the δ 160-170 ppm range, due to the deshielding effect of the double-bonded oxygen.

Aromatic and Heteroaromatic Carbons: Carbons within the pyridine and pyrazine rings would resonate between δ 110-160 ppm.

Carbon Bearing Bromine (C-8): The carbon directly attached to the bromine atom would have its chemical shift influenced by the heavy atom effect, often appearing at a lower field than a comparable C-H carbon.

Table 2: Expected ¹³C-NMR Data for this compound (Note: This table is illustrative, based on general principles for similar heterocyclic systems, as specific experimental data is not publicly available.)

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2145 - 155
C-3120 - 130
C-4a135 - 145
C-5160 - 170
C-7125 - 135
C-8115 - 125
C-8a140 - 150
C-9a130 - 140

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons, for instance, between H-2 and H-3 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for piecing together the molecular skeleton by connecting fragments, for example, showing a correlation from the N-H proton to the C-5 carbonyl carbon and the C-7 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the conformation of molecules, although for a planar aromatic system like this, its primary use would be to confirm assignments through spatial proximity.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns.

HRMS can measure the mass of a molecule with extremely high precision (typically to within 0.001 atomic mass units). This allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₇H₄BrN₃O), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M+ and M+2) of similar intensity.

Table 3: Predicted HRMS Data for this compound

Ion / Adduct Molecular Formula Calculated Exact Mass (m/z)
[M(⁷⁹Br)+H]⁺C₇H₅⁷⁹BrN₃O⁺225.96105
[M(⁸¹Br)+H]⁺C₇H₅⁸¹BrN₃O⁺227.95900
[M(⁷⁹Br)+Na]⁺C₇H₄⁷⁹BrN₃NaO⁺247.94299
[M(⁸¹Br)+Na]⁺C₇H₄⁸¹BrN₃NaO⁺249.94094

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for monitoring the progress of a chemical synthesis and assessing the purity of the final product. In the synthesis of pyridopyrazinone derivatives, LC-MS can be used to:

Track the consumption of starting materials.

Identify the formation of the desired product in the reaction mixture.

Detect the presence of intermediates and byproducts.

Confirm the molecular weight of the purified final compound and estimate its purity by analyzing the relative peak areas in the chromatogram.

This real-time analysis allows chemists to optimize reaction conditions (e.g., temperature, reaction time) and ensure the isolation of a high-purity product for further study.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Although a specific experimental spectrum for this compound is not publicly documented, its molecular structure allows for the prediction of characteristic absorption bands. The key functional groups include a secondary amide (lactam), an aromatic system, and a carbon-bromine bond. The expected IR absorption regions for these groups are summarized below.

The IR spectrum would be expected to confirm the presence of the N-H and carbonyl groups, which are key features of the pyridopyrazinone core. The stretching vibration of the C=O group in the lactam ring is particularly informative. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending vibrations and skeletal vibrations of the fused heterocyclic ring system, including the C-Br stretch.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Lactam)Stretch3200 - 3400 (broad)
C-H (Aromatic)Stretch3000 - 3100
C=O (Lactam)Stretch1650 - 1690
C=C / C=N (Aromatic Rings)Stretch1450 - 1600
C-NStretch1200 - 1350
C-BrStretch500 - 650

X-ray Crystallography for Definitive Solid-State Structural Determination of Pyrido[3,4-b]pyrazin-5(6H)-one Derivatives

Single-crystal X-ray crystallography provides unambiguous information about the molecular structure, conformation, and packing of molecules in a crystal lattice. While the crystal structure of this compound itself has not been reported, data from closely related derivatives, such as substituted pyrido[2,3-b]pyrazines, can provide valuable insights into the expected structural features.

The core of the pyrido[3,4-b]pyrazin-5(6H)-one system is a fused bicyclic heteroaromatic structure. X-ray diffraction studies on analogous compounds, such as 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, confirm the planarity of the fused pyrido-pyrazine ring system. nih.gov Any substituents on the ring system will have specific orientations relative to this plane. For instance, in the case of a phenyl substituent, a dihedral angle between the pyridopyrazine ring and the phenyl ring of approximately 14.0° has been observed. nih.gov This twisting is common in such bicyclic systems to minimize steric hindrance. Bond lengths and angles within the heterocyclic rings would be consistent with their aromatic character, showing values intermediate between single and double bonds.

The arrangement of molecules in the solid state is governed by intermolecular forces. For pyrido[3,4-b]pyrazin-5(6H)-one derivatives, several key interactions are expected to dictate the crystal packing.

Hydrogen Bonding: The presence of the N-H donor and the carbonyl C=O acceptor in the lactam ring makes hydrogen bonding a dominant interaction. Molecules are likely to form hydrogen-bonded dimers or chains, a common motif in crystal structures of amides and lactams.

π–π Stacking: The planar, electron-delocalized nature of the fused aromatic ring system facilitates π–π stacking interactions between adjacent molecules. In the crystal structure of 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, π–π interactions were observed with centroid-to-centroid distances ranging from 3.609 Å to 3.735 Å, which is typical for such stacking. nih.gov These interactions contribute significantly to the stability of the crystal lattice.

Halogen Bonding: In this compound, the bromine atom could potentially participate in halogen bonding (C-Br···O or C-Br···N), where the electropositive region on the bromine atom interacts with a Lewis basic site on a neighboring molecule. This type of interaction is increasingly recognized as an important factor in crystal engineering.

Other Weak Interactions: Additional stability in the crystal packing is often provided by weaker C-H···N and C-H···O hydrogen bonds. nih.gov

These combined intermolecular forces result in a highly ordered, three-dimensional supramolecular architecture.

Interaction TypeDescriptionTypical Distance (Å)
Hydrogen Bonding (N-H···O=C)Interaction between lactam N-H and C=O groups of adjacent molecules.~2.8 - 3.2 (N···O distance)
π–π StackingAttractive, noncovalent interactions between aromatic rings.~3.3 - 3.8 (Centroid-to-centroid)
Halogen Bonding (C-Br···O/N)Interaction involving the bromine atom and a nucleophilic site.Variable, typically less than the sum of van der Waals radii.
C-H···π InteractionsWeak hydrogen bonds between a C-H group and the π-system of an aromatic ring.~2.5 - 2.9 (H to ring centroid)

Computational and Theoretical Investigations of 8 Bromopyrido 3,4 B Pyrazin 5 6h One

Density Functional Theory (DFT) Calculations on Electronic and Molecular Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.govmdpi.com These calculations provide deep insights into the molecule's geometry, stability, and electronic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), the molecular structure of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one can be optimized to find its lowest energy conformation. nih.govresearchgate.net For fused heterocyclic systems, these calculations often reveal a high degree of planarity, which influences crystal packing and intermolecular interactions. nih.gov The pyridopyrazinone core is expected to be largely planar, with minor deviations possible depending on substituent effects and crystal packing forces. nih.gov Energetic stability analysis, confirmed by frequency calculations showing no imaginary frequencies, ensures that the optimized structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. sapub.orgunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For this compound, the pyrazine (B50134) ring, with its two nitrogen atoms, is inherently electron-deficient. wuxibiology.comresearchgate.net DFT calculations can map the distribution of the HOMO and LUMO across the molecule. The LUMO is expected to be localized primarily over the electron-deficient pyrazine moiety, indicating that this part of the molecule is susceptible to nucleophilic attack. The HOMO distribution would likely be spread across the fused ring system, with potential contributions from the bromine atom's lone pairs. The electron-withdrawing nature of the bromine and the carbonyl group further enhances the electron-deficient character of the pyrazine system. Various quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the global electrophilicity index, can be calculated to quantify the molecule's reactivity. mdpi.comresearchgate.net

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability nih.gov
Ionization PotentialIP-EHOMOEnergy required to remove an electron
Electron AffinityEA-ELUMOEnergy released when gaining an electron
Electronegativityχ-(EHOMO + ELUMO)/2Power to attract electrons mdpi.com
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution mdpi.comresearchgate.net
Chemical SoftnessS1/ηMeasure of polarizability mdpi.com
Electrophilicity Indexωχ2/(2η)Propensity to accept electrons researchgate.net

Quantum Chemical Studies for Mechanistic Elucidation of Reactions

Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. researchgate.net These studies can map out entire reaction pathways, identify intermediates, and determine the energetics of transition states.

By modeling the interaction of this compound with various reagents, potential reaction pathways can be mapped. researchgate.net A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate. TS analysis involves optimizing the geometry of the transition state structure and confirming its identity by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation barrier (activation energy), which is a critical factor in determining the reaction rate. mdpi.com This methodology can be applied to study potential reactions such as Suzuki couplings or Buchwald-Hartwig aminations at the bromine-substituted position. nih.gov

This compound possesses several potential sites for chemical modification. Quantum chemical calculations can predict the most likely sites for electrophilic or nucleophilic attack, thus determining the regioselectivity of derivatization reactions. Methods for predicting reactivity include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

Fukui Functions and Parr Functions: These reactivity indices, derived from DFT, quantify the change in electron density at a specific site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic centers in the molecule. nih.gov

Mulliken or Natural Bond Orbital (NBO) Charge Analysis: Calculating the partial atomic charges on each atom can also indicate reactive sites. For instance, a carbon atom with a significant positive charge would be a likely target for a nucleophile. nih.gov

For this molecule, such analyses would likely confirm the carbon atom attached to the bromine as a primary site for nucleophilic aromatic substitution, a common reaction for aryl halides.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent). mdpi.comresearchgate.net

Root Mean Square Deviation (RMSD): Tracks the molecule's structural changes over time relative to an initial structure, indicating conformational stability. researchgate.net

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. researchgate.net

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, which is relevant for solubility and intermolecular interactions. nih.gov

These simulations are particularly useful for understanding how the molecule might interact with biological targets, such as proteins, by revealing its preferred conformations and dynamic behavior in an aqueous environment. nih.govmdpi.com

Understanding Conformational Preferences of the Pyrido[3,4-b]pyrazin-5(6H)-one Core

For instance, computational analysis of a related 3,3′-bipyrazolo[3,4-b]pyridine system using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level has revealed the existence of multiple stable conformers. nih.gov The conformational landscape is defined by the rotation around the dihedral angle connecting the two heterocyclic rings, leading to several energy minima and maxima. nih.gov This suggests that the pyrido[3,4-b]pyrazin-5(6H)-one core, although a single fused system, will also have preferred low-energy conformations. The planarity or slight deviation from planarity of the ring system would be a critical factor. The presence of the lactam functionality (the -one part of the name) introduces a degree of rigidity but also specific electronic features.

Table 1: Hypothetical Low-Energy Conformers of a Related Bipyrazolo[3,4-b]pyridine System

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Minimum 1146.80.00
Minimum 2206.8+0.25
Minimum 3304.3+0.50
Minimum 4409.3+0.75

Note: This data is for a 3,3′-bipyrazolo[3,4-b]pyridine and is used here to illustrate the concept of conformational preferences in fused heterocyclic systems. nih.gov

Insights into Solvent Effects on Reactivity

The solvent environment can profoundly influence the rate and outcome of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. rsc.org Computational methods, ranging from implicit solvent models (like the Polarizable Continuum Model, PCM) to explicit solvent simulations, are instrumental in dissecting these effects at a molecular level. rsc.org

For a molecule like this compound, the polarity of the solvent is expected to play a significant role. The lactam group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, will interact strongly with protic solvents like water or methanol. These interactions can influence the tautomeric equilibrium of the lactam-lactim forms and the reactivity of the molecule.

Computational studies on other heterocyclic compounds have demonstrated that specific solute-solvent interactions, such as hydrogen bonding, can be critical. nih.gov For example, in the ring-opening of N-enoxyphthalimide, the direct participation of solvent molecules in the transition state was found to be crucial. nih.gov Similarly, for this compound, explicit solvent molecules could act as catalysts or inhibitors in reactions involving the lactam moiety or the pyrazine ring.

The bromine atom at position 8 can also participate in halogen bonding with solvent molecules that are good halogen bond acceptors. The strength of these interactions would depend on the nature of the solvent.

Table 2: Conceptual Influence of Solvent Polarity on the Reactivity of this compound

Solvent TypePredominant InteractionsPredicted Effect on Reactivity
Protic (e.g., Water, Methanol)Hydrogen bonding with the lactam groupStabilization of polar transition states, potential for solvent-assisted proton transfer.
Aprotic Polar (e.g., DMSO, DMF)Dipole-dipole interactionsSolvation of the overall polar molecule, influencing reaction rates.
Aprotic Nonpolar (e.g., Toluene, Hexane)van der Waals forcesLimited solvation, potentially leading to aggregation or favoring intramolecular reactions.

Note: This table represents a qualitative prediction based on general principles of solvent effects on reactivity.

Quantitative Structure-Reactivity Relationships (QSRR) from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity or other properties. nih.gov These models are built using molecular descriptors calculated from the chemical structure, which can be derived from computational chemistry methods. tubitak.gov.trmdpi.com

For a series of derivatives of this compound, a QSRR study could be invaluable in predicting their reactivity, for instance, in a specific chemical transformation or their binding affinity to a biological target. The first step in a QSRR study is the calculation of a wide range of molecular descriptors.

Table 3: Examples of Molecular Descriptors for QSRR Studies

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Number of Rings, Number of Halogen AtomsBasic molecular composition and topology.
ElectronicDipole Moment, HOMO/LUMO energies, Mulliken ChargesElectronic distribution and reactivity.
Steric/GeometricMolecular Volume, Surface Area, OvalitySize and shape of the molecule.
LipophilicLogP (octanol-water partition coefficient)Hydrophobicity/hydrophilicity.

Once these descriptors are calculated for a set of compounds with known reactivity, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSRR model. nih.gov

The development of a robust QSRR model for this compound and its analogs would require a dataset of compounds with systematically varied substituents and corresponding experimental reactivity data. The insights gained from such a model would be highly beneficial for the future design and optimization of compounds within this chemical class.

Advanced Applications of 8 Bromopyrido 3,4 B Pyrazin 5 6h One in Materials Science and Complex Chemical Synthesis

Role as a Versatile Synthetic Building Block for Architecturally Complex Molecules

The strategic placement of a bromine atom on the pyridopyrazinone core renders 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one an exceptionally useful building block. The carbon-bromine bond serves as a versatile handle for a wide array of modern cross-coupling reactions, enabling the construction of intricate molecular architectures.

Extended π-conjugated systems are fundamental to the development of organic electronics and photonics. The 8-bromo derivative of pyrido[3,4-b]pyrazin-5(6H)-one is an ideal precursor for constructing such systems. Through well-established palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, the bromine atom can be substituted with a variety of aryl, heteroaryl, or alkynyl groups. This modular approach allows for the systematic extension of the π-conjugated path, which is crucial for tuning the electronic and optical properties of the final molecule.

For instance, coupling with boronic acids (Suzuki reaction) or organostannanes (Stille reaction) can introduce additional aromatic rings, leading to larger, planar molecules. Such planar structures often exhibit enhanced π-orbital overlap, which is beneficial for charge transport. The core pyridopyrazine ring system, being electron-deficient, can be combined with electron-rich moieties to create donor-acceptor (D-A) type structures, a common design strategy for functional organic materials. Related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have been functionalized with groups like pyrene (B120774) to create extended conjugated molecules with unique photophysical properties mdpi.com. The 8-bromo position on the pyridopyrazinone scaffold provides a direct and efficient entry point to analogous, highly complex conjugated materials.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for creating molecular diversity. The this compound scaffold is well-suited for use in MCRs and diversity-oriented synthesis (DOS). The molecule possesses several potential reaction sites: the nucleophilic lactam nitrogen (after deprotonation), the electrophilic C-Br bond, and potentially C-H activation sites on the aromatic rings.

This multiplicity of reactive sites allows for the design of complex reaction cascades. For example, the lactam nitrogen could participate in condensation or alkylation steps, while the bromo-substituent remains available for a subsequent cross-coupling reaction. This approach enables the rapid generation of libraries of complex molecules from simple starting materials. The synthesis of related azaheterocycles, such as 1H-pyrazolo[3,4-b]quinolines and 4-arylpyrazolo[3,4-b]pyridin-6-ones, has been successfully achieved through multicomponent strategies, highlighting the utility of such fused nitrogen-heterocycles in building molecular complexity efficiently nih.govmdpi.com. The pyridopyrazinone core can thus serve as a rigid template onto which various functional groups are appended, leading to a diverse range of structures for screening in drug discovery or materials science.

Potential in Organic Electronic and Photonic Materials

The inherent electronic properties of the pyridopyrazine ring system, combined with the tunability afforded by the 8-bromo position, make this scaffold a promising candidate for use in organic electronic and photonic devices.

Fused nitrogen-heterocyclic systems often exhibit interesting photophysical properties, including strong absorption and emission in the visible spectrum. Research on analogous compounds such as 4-arylpyrazolo[3,4-b]pyridin-6-ones has demonstrated their potential as fluorescent materials, displaying blue luminescence with significant quantum yields nih.gov. Similarly, 1H-pyrazolo[3,4-b]quinolines are noted for their intense fluorescence mdpi.com.

Derivatives of pyrido[3,4-b]pyrazin-5(6H)-one are expected to share these chromophoric characteristics. The electronic properties of the core can be finely tuned by introducing electron-donating or electron-withdrawing groups at the 8-position via cross-coupling chemistry. This modification of the intramolecular charge transfer (ICT) character allows for the rational design of dyes with specific absorption and emission wavelengths. The table below summarizes the photophysical properties of some related aryl-substituted pyrazolopyridinone compounds, illustrating the potential of this class of heterocycles as functional chromophores.

The development of materials for Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices requires molecules with specific electronic functionalities, such as charge transport (hole or electron) and efficient light emission. The nitrogen-rich, electron-deficient nature of the pyrido[3,4-b]pyrazine (B183377) core suggests its potential as an electron-transporting or emissive material evitachem.comchemimpex.com.

The 8-bromo position is critical for incorporating this scaffold into more complex semiconductor molecules. It allows for the attachment of functional units known to impart specific properties, such as triphenylamine (B166846) or carbazole (B46965) moieties for hole transport, or other emissive chromophores. Research into related heterocyclic systems supports this potential; for example, 1H-pyrazolo[3,4-b]quinolines have been investigated as emissive materials in OLEDs mdpi.com, and pyrazoline derivatives are known to be useful as both hole-transporting and emissive layers researchgate.net. The ability to synthesize a wide range of derivatives from this compound makes it a valuable platform for developing new materials for next-generation displays and lighting.

Investigation in Supramolecular Chemistry for Self-Assembly and Nanostructure Formation

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of ordered assemblies. This compound contains key structural motifs that make it an excellent candidate for designing self-assembling systems and functional nanostructures.

The most prominent feature is the lactam ring, which contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement is known to promote the formation of strong, directional hydrogen bonds, often leading to one-dimensional tapes or two-dimensional sheets in the solid state. Furthermore, the large, flat, aromatic surface of the pyridopyrazine core is susceptible to π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial for organizing molecules in the solid state and in solution. Studies on the related pyrrolo[3,4-b]pyridin-5-one nucleus have shown its capacity for engaging in π-stacking interactions mdpi.com. The combination of directional hydrogen bonding and π-π stacking can lead to the formation of highly ordered, predictable supramolecular architectures, such as nanofibers, gels, or liquid crystals. The 8-bromo substituent can further influence this assembly by participating in halogen bonding or by serving as a point of attachment for other recognition motifs to create more complex, hierarchical structures.

Application in the Design of Novel Chemical Probes and Tools

The strategic placement of a bromine atom at the 8-position of the pyrido[3,4-b]pyrazin-5(6H)-one scaffold renders it a highly valuable precursor in the synthesis of sophisticated chemical probes and tools. This halogen atom serves as a versatile synthetic handle, enabling a wide array of chemical modifications through modern cross-coupling reactions. Consequently, this compound has emerged as a key building block for developing molecules designed to investigate complex biological processes with high precision.

The primary utility of the 8-bromo substituent lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the introduction of a diverse range of functional groups at this specific position. This chemical versatility is paramount in the design of chemical probes, where systematic structural modifications are often required to optimize potency, selectivity, and other properties such as fluorescence or target engagement.

For instance, the Suzuki-Miyaura coupling reaction is a powerful method for forming new carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce various aryl and heteroaryl moieties. This is particularly relevant in the development of kinase inhibitors, where these appended ring systems can form crucial interactions within the ATP-binding pocket of the target enzyme. By systematically varying the nature of the coupled aryl group, researchers can fine-tune the selectivity of the resulting inhibitor for a specific kinase, thereby creating a precise chemical tool to probe the function of that kinase in cellular signaling pathways.

Similarly, the Sonogashira coupling enables the introduction of alkyne groups, which can serve multiple purposes in a chemical probe. The alkyne can act as a structural element to extend into a specific region of a protein's active site or be used as a reactive handle for "click chemistry." This allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, a common strategy in the design of probes for target identification and visualization in biological systems.

The Buchwald-Hartwig amination provides a direct route to introduce carbon-nitrogen bonds, allowing for the synthesis of a wide range of amino-substituted derivatives. This is particularly useful for modulating the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for the efficacy of a chemical probe in a biological environment. Furthermore, the introduced amino group can serve as a key hydrogen bond donor or acceptor, enhancing the binding affinity and selectivity of the probe for its biological target.

The development of potent and selective inhibitors for specific enzymes, such as kinases, is a prime example of the application of this compound in creating chemical tools. These inhibitors can be used to dissect the roles of individual kinases in disease pathogenesis, validate new drug targets, and understand the intricacies of cellular signaling networks. The ability to readily diversify the 8-position of the pyridopyrazinone core allows for the rapid generation of compound libraries for screening against panels of kinases, facilitating the discovery of highly selective probes.

The table below summarizes the utility of this compound in the synthesis of chemical probes and tools through various cross-coupling reactions.

Cross-Coupling Reaction Introduced Moiety Application in Chemical Probe Design Potential Probe/Tool Type
Suzuki-MiyauraAryl/HeteroarylExploration of binding pockets, enhancement of selectivity and potency.Kinase Inhibitors, Receptor Antagonists
SonogashiraAlkynylIntroduction of rigid linkers, attachment point for reporter tags (e.g., fluorophores, biotin) via click chemistry.Fluorescent Probes, Affinity-based Probes
Buchwald-Hartwig AminationAmines (aliphatic/aromatic)Modulation of physicochemical properties (solubility, permeability), formation of key hydrogen bonds with the target.Bioactive Small Molecules, Enzyme Inhibitors

Future Research Directions and Emerging Opportunities in Pyrido 3,4 B Pyrazin 5 6h One Chemistry

Development of Highly Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmental consciousness has spurred the development of green and sustainable synthetic methods. For the synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one and its derivatives, future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. Key areas of development include multicomponent reactions (MCRs), the use of eco-friendly solvents, and energy-efficient synthesis techniques.

MCRs are powerful tools in green chemistry as they combine three or more reactants in a single step, leading to high atom economy and reduced reaction times. mdpi.comnih.gov The development of novel MCRs for the one-pot synthesis of the pyrido[3,4-b]pyrazin-5(6H)-one core would be a significant advancement. Solvent-free reaction conditions or the use of green solvents like water or ionic liquids are also crucial for sustainable synthesis. wordpress.comnih.gov Furthermore, non-conventional heating methods such as microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner products in shorter time frames compared to conventional heating. nih.govacs.org A comparative overview of traditional versus green synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds

Feature Conventional Synthesis Green/Sustainable Synthesis
Principles Often multi-step, focused on yield Atom economy, waste reduction, energy efficiency
Solvents Volatile organic compounds Water, ionic liquids, solvent-free conditions
Energy Input Prolonged heating Microwave irradiation, mechanochemistry
Catalysts Homogeneous metal catalysts Heterogeneous, reusable catalysts, biocatalysts
Byproducts Often significant Minimized through atom-economical reactions

Exploration of Unconventional Reactivity and Catalysis for this compound

The bromine atom on the this compound ring is a key functional handle for further molecular elaboration, traditionally through cross-coupling reactions. Future research will likely delve into more unconventional reactivity and catalysis to forge new chemical bonds in more efficient and novel ways. A particularly promising area is C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. nih.gov

Recent advances in transition-metal catalysis have enabled the site-selective C-H functionalization of various heterocyclic cores, including pyridines and 2-pyridones. oup.comrsc.org Applying these methodologies to the pyridopyrazinone scaffold could unlock new pathways for derivatization. For instance, directing group-assisted C-H activation could allow for the selective introduction of aryl or alkyl groups at positions adjacent to existing functionalities. Research into the deprotometalation-trapping of a related 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine has shown the potential for functionalization at the C7 position, which could be a fruitful avenue for exploration with the target compound as well. mdpi.com

Integration of Automated Synthesis and Flow Chemistry for Efficient Production and Derivatization

The demand for large libraries of compounds for drug discovery and materials science has driven the adoption of automated synthesis and flow chemistry. These technologies offer precise control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. rsc.org The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and scalable production. mdpi.com

Automated platforms can rapidly screen a wide range of reaction conditions to identify optimal parameters for a given transformation. ucla.edu This high-throughput experimentation (HTE) approach can accelerate the discovery of new reactions and the optimization of existing ones. For a molecule like this compound, an automated flow chemistry setup could be designed to perform a sequence of reactions, such as the initial ring formation followed by a series of diversification reactions at the bromine position, all without manual intervention. The benefits of flow chemistry are summarized in Table 2.

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

Advantage Description
Enhanced Safety Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.
Precise Control Excellent control over temperature, pressure, and reaction time leads to improved selectivity and yield.
Scalability Production can be easily scaled up by running the system for longer periods.
Automation Integration with automated systems allows for high-throughput screening and library synthesis.
Multi-step Synthesis Multiple reaction steps can be performed sequentially in a continuous process, reducing manual handling and purification steps.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Synergistic Approaches between Synthetic Chemistry and Advanced Materials Science for Novel Pyrido[3,4-b]pyrazinone-Based Systems

The unique electronic and photophysical properties of nitrogen-containing heterocycles make them attractive building blocks for advanced materials. The pyrido[3,4-b]pyrazin-5(6H)-one core, with its extended π-system, has the potential to be incorporated into functional materials for applications in electronics and photonics. A synergistic approach combining synthetic chemistry and materials science will be key to unlocking this potential.

For instance, the strategic functionalization of this compound can be used to tune the electronic properties of the molecule. By introducing electron-donating or electron-withdrawing groups, it may be possible to create materials with tailored band gaps, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The development of conjugated polymers incorporating the pyridopyrazinone unit is another exciting possibility, drawing inspiration from related heterocyclic systems like thieno[3,4-b]pyrazines which have been used to create low band gap materials. rsc.org The exploration of the self-assembly properties of these molecules could also lead to the creation of novel supramolecular structures with interesting functions.

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